molecular formula C18H20FN3O B5811694 2-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide

2-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide

Cat. No.: B5811694
M. Wt: 313.4 g/mol
InChI Key: FSMUCGQGPULXBA-UHFFFAOYSA-N
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Description

2-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a fluorine atom attached to the benzamide core and a 4-methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-fluorobenzoic acid with an appropriate amine under conditions that promote amide bond formation.

    Introduction of the Piperazine Moiety: The 4-methylpiperazine moiety is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the benzamide core or the piperazine moiety.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzamide core or the piperazine moiety.

Scientific Research Applications

2-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide involves its interaction with molecular targets such as EGFR. The compound binds to the active site of EGFR, inhibiting its kinase activity and thereby blocking downstream signaling pathways that promote cell proliferation and survival . This makes it a potential candidate for the treatment of cancers that exhibit overexpression or mutation of EGFR.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.

    Erlotinib: Another EGFR inhibitor with similar applications in cancer therapy.

    Lapatinib: A dual inhibitor of EGFR and HER2, used in the treatment of breast cancer.

Uniqueness

2-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is unique due to its specific structural features, such as the presence of a fluorine atom and a 4-methylpiperazine moiety. These features may confer distinct pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy and reduced side effects compared to other EGFR inhibitors .

Properties

IUPAC Name

2-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O/c1-21-10-12-22(13-11-21)15-8-6-14(7-9-15)20-18(23)16-4-2-3-5-17(16)19/h2-9H,10-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMUCGQGPULXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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